molecular formula C15H17FN2O2 B2866322 N-[3-(6-Fluoro-3,4-dihydro-2H-quinolin-1-yl)-3-oxopropyl]prop-2-enamide CAS No. 2198518-15-7

N-[3-(6-Fluoro-3,4-dihydro-2H-quinolin-1-yl)-3-oxopropyl]prop-2-enamide

Cat. No. B2866322
CAS RN: 2198518-15-7
M. Wt: 276.311
InChI Key: CNWVDYPPRBDDPC-UHFFFAOYSA-N
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Description

“N-[3-(6-Fluoro-3,4-dihydro-2H-quinolin-1-yl)-3-oxopropyl]prop-2-enamide” is a complex organic compound. It contains a quinoline moiety, which is a bicyclic compound with a benzene ring fused to a pyridine ring . Quinoline derivatives are known for their pharmaceutical and biological activities .


Molecular Structure Analysis

The compound contains a quinoline moiety, which can display different tautomeric forms . The exact structure would depend on the specific substitutions on the quinoline ring.


Chemical Reactions Analysis

Quinoline derivatives can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, reductions, and oxidations .

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. Many quinoline derivatives are known to have antimicrobial, antimalarial, and anticancer activities .

Future Directions

Future research could focus on synthesizing this compound and studying its biological activity. Given the known activities of quinoline derivatives, it could potentially have valuable pharmaceutical applications .

properties

IUPAC Name

N-[3-(6-fluoro-3,4-dihydro-2H-quinolin-1-yl)-3-oxopropyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN2O2/c1-2-14(19)17-8-7-15(20)18-9-3-4-11-10-12(16)5-6-13(11)18/h2,5-6,10H,1,3-4,7-9H2,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNWVDYPPRBDDPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCCC(=O)N1CCCC2=C1C=CC(=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(6-Fluoro-3,4-dihydro-2H-quinolin-1-yl)-3-oxopropyl]prop-2-enamide

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